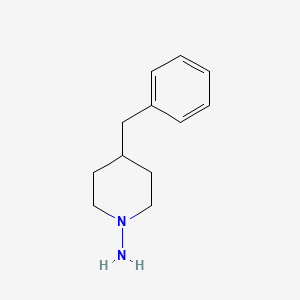

4-Benzylpiperidin-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-benzylpiperidin-1-amine |

InChI |

InChI=1S/C12H18N2/c13-14-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2 |

InChI Key |

DHRSVPGQRVCINA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Benzylpiperidin 1 Amine

Advanced Synthetic Routes for 4-Benzylpiperidin-1-amine

The construction of the this compound scaffold is primarily achieved through multi-step synthetic sequences, often culminating in a reductive amination step. The efficiency and scalability of these routes are critical for research and development.

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. researchgate.net In the context of this compound, this involves the reaction of a ketone precursor, 1-benzylpiperidin-4-one, with an amine source, followed by reduction of the intermediate imine. researchgate.net

The process begins with the condensation of the ketone with ammonia (B1221849) to form an imine, which is then reduced in situ to the desired primary amine. erowid.org Raney-Nickel is a frequently employed catalyst for the hydrogenation step, valued for its efficacy in such transformations. researchgate.neterowid.org The reaction is typically carried out under a hydrogen atmosphere at elevated temperature and pressure to ensure high yields. erowid.org A significant advantage of this method is its directness in forming the primary amine functionality. However, a potential side reaction is the further reaction of the newly formed primary amine with the starting ketone, leading to the formation of a secondary amine impurity. This can often be mitigated by using a large excess of ammonia. erowid.org

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting Material | Ketone precursor | 1-Benzylpiperidin-4-one |

| Amine Source | Provides the nitrogen for the primary amine | Ammonia (often in alcoholic solution) |

| Catalyst | Facilitates the hydrogenation of the imine intermediate | Raney-Nickel |

| Reducing Agent | Source of hydrogen for the reduction | Hydrogen gas (H₂) |

| Solvent | Reaction medium | Methanol or Ethanol |

The transition from laboratory-scale synthesis to larger-scale production necessitates robust and optimized procedures. For piperidine (B6355638) derivatives, scalability focuses on factors like reaction throughput, safety, and cost-effectiveness. The synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, a related structure, highlights key considerations for scaling up, such as optimizing the hydroboration and oxidative workup steps, and selecting the most efficient route for precursor synthesis to produce kilogram quantities. researchgate.net These principles are directly applicable to the synthesis of this compound, where optimizing catalyst loading, reaction times, and purification methods are crucial for achieving efficient and scalable production. researchgate.net

The primary precursor for the synthesis of this compound is 1-benzylpiperidin-4-one. This intermediate can be synthesized through several established routes. One common method involves a sequence starting from benzylamine (B48309) and methyl acrylate, proceeding through a 1,4-addition, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation to yield the target ketone. chemicalbook.comchemicalbook.com An alternative approach involves the direct benzylation of 4-piperidone (B1582916). In this method, 4-piperidone monohydrate hydrochloride is treated with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com The reaction mixture is heated to drive the N-alkylation to completion, yielding 1-benzylpiperidin-4-one after workup and purification. chemicalbook.com

| Method | Reactants | Key Steps | Yield |

|---|---|---|---|

| Dieckmann Condensation Route | Benzylamine, Methyl acrylate | 1,4-addition, Dieckmann condensation, Hydrolysis, Decarboxylation | 78.4% chemicalbook.com |

| Direct Benzylation Route | 4-Piperidone, Benzyl bromide | N-alkylation | Not specified |

Derivatization Strategies and Reaction Pathways

The primary amine group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Carbamates are important functional groups in medicinal chemistry and are readily synthesized from primary amines. nih.gov The reaction of this compound with a chloroformate, such as methyl chloroformate, in the presence of a base, provides a direct route to the corresponding methyl carbamate (B1207046). google.com The base is necessary to neutralize the hydrogen chloride byproduct generated during the reaction. This transformation is typically efficient and allows for the introduction of various alkoxycarbonyl groups onto the amine nitrogen, depending on the choice of chloroformate. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product Type | Key Feature |

|---|---|---|---|

| This compound | Methyl chloroformate | Methyl carbamate | Conversion of the primary amine to a stable carbamate functional group. |

The condensation of primary amines with aldehydes or ketones is a fundamental reaction for the formation of Schiff bases (or imines). chemrevlett.com this compound can react with various substituted benzaldehydes under acid or base catalysis, or upon heating, to form the corresponding N-benzylidene-4-benzylpiperidin-1-amine derivatives. chemrevlett.comedu.krd This reaction is reversible and involves the formation of an unstable hemiaminal intermediate, which then dehydrates to the stable imine product. researchgate.net The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes due to conjugation. chemrevlett.com This pathway allows for the introduction of a wide array of substituted aromatic moieties, providing a straightforward method for structural diversification. researchgate.net

| Amine | Aldehyde | Product | Reaction Type |

|---|---|---|---|

| This compound | Substituted Benzaldehyde (e.g., p-chlorobenzaldehyde) | N-(substituted-benzylidene)-4-benzylpiperidin-1-amine | Condensation |

Nucleophilic Displacement Reactions

The primary amino group attached to the piperidine nitrogen in this compound is a potent nucleophile, capable of participating in a variety of nucleophilic displacement and condensation reactions. As a substituted hydrazine, its reactivity is characterized by the alpha effect, where the adjacent nitrogen atom enhances the nucleophilicity of the terminal amino group.

One of the principal reactions for N-amino compounds is the formation of hydrazones and related derivatives through condensation with carbonyl compounds. When this compound is reacted with an aldehyde or a ketone, the terminal nitrogen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration yields the corresponding N-(4-benzylpiperidin-1-yl)imine, commonly known as a hydrazone.

This reactivity is crucial for its use as a building block in the synthesis of more complex heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives, while condensation with α,β-unsaturated ketones can be employed in Michael addition-cyclization sequences.

| Reactant Class | Product Class | Reaction Conditions |

| Aldehydes/Ketones | Hydrazones | Acid or base catalysis, often with removal of water |

| β-Dicarbonyl Compounds | Pyrazole derivatives | Typically under acidic conditions with heating |

| Acyl Chlorides | N'-Acyl Hydrazides | Base (e.g., triethylamine) in an aprotic solvent |

This interactive table summarizes the expected nucleophilic displacement reactions of this compound.

Alkylation and Acylation Reactions

The N-amino group of this compound is readily susceptible to alkylation and acylation, allowing for the introduction of a wide array of substituents to modify the compound's properties. wikipedia.org

Alkylation: N-alkylation of the terminal amino group can be achieved by reacting this compound with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base. researchgate.net The base, such as potassium carbonate or triethylamine, serves to neutralize the hydrogen halide formed during the reaction. researchgate.net The reaction proceeds via nucleophilic aliphatic substitution, where the terminal nitrogen acts as the nucleophile. wikipedia.org Care must be taken with reaction stoichiometry, as over-alkylation can potentially lead to the formation of quaternary ammonium (B1175870) salts, although this is less common than with tertiary amines. wikipedia.orgresearchgate.net

Acylation: N-acylation occurs readily upon treatment with acylating agents like acyl chlorides or acid anhydrides. nih.govmdpi.com These reactions are typically performed in an aprotic solvent with a non-nucleophilic base (e.g., pyridine (B92270) or diisopropylethylamine) to scavenge the acid byproduct. semanticscholar.org The resulting N'-acyl-4-benzylpiperidin-1-amines (N-acyl hydrazides) are stable amide derivatives. This transformation is fundamental for protecting the amino group or for building more complex molecular architectures, such as peptidomimetics. mdpi.commdpi.com Green chemistry approaches have also been developed for N-acylation using less hazardous reagents. nih.govmdpi.com

| Reaction Type | Reagent | Base | Typical Product |

| Alkylation | Alkyl Halide (R-X) | K₂CO₃ or Et₃N | N'-Alkyl-4-benzylpiperidin-1-amine |

| Acylation | Acyl Chloride (RCOCl) | Pyridine or DIPEA | N'-Acyl-4-benzylpiperidin-1-amine |

| Acylation | Acid Anhydride ((RCO)₂O) | Pyridine or DMAP | N'-Acyl-4-benzylpiperidin-1-amine |

This interactive table outlines common alkylation and acylation reactions for the N-amino group.

Functionalization of the Piperidine and Benzyl Moieties

Beyond reactions at the N-amino group, the core structure of this compound offers two key sites for further functionalization: the piperidine ring and the benzyl group.

Piperidine Moiety: Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents at specific positions. nih.gov While electronically, the C-2 position is activated by the adjacent nitrogen, steric hindrance can play a significant role. nih.gov Modern catalytic methods, often employing rhodium catalysts, can achieve site-selective C-H insertion reactions. nih.gov By choosing the appropriate catalyst and directing group (potentially derived from the N-amino function), it is conceivable to introduce functional groups at the C-2, C-3, or C-4 positions of the piperidine ring, creating diverse analogues. nih.gov

Benzyl Moiety: The benzylic position (the CH₂ group connecting the phenyl and piperidine rings) is particularly reactive due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates through resonance. chemistrysteps.com

Halogenation: The benzylic protons can be substituted with bromine or chlorine via free-radical halogenation using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.com This provides a handle for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon. chemistrysteps.com Depending on the reaction conditions, this can lead to the formation of a ketone (4-benzoylpiperidin-1-amine) or, with cleavage, a carboxylic acid. Selective mono-oxygenation to an alcohol may also be possible with specialized reagents. rwth-aachen.de

Stereochemical Considerations in Synthesis

The synthesis of substituted this compound derivatives raises important stereochemical considerations, particularly when new chiral centers are created. The parent molecule is achiral, but functionalization of the piperidine ring or the benzylic carbon can introduce stereocenters.

For instance, the introduction of a substituent at the C-2, C-3, or C-5 position of the piperidine ring would render that carbon chiral. The synthesis of specific stereoisomers would require an asymmetric synthesis strategy. Approaches for the stereoselective synthesis of related piperidine derivatives often involve:

Chiral auxiliaries: Attaching a chiral group to the molecule to direct the stereochemical outcome of a subsequent reaction.

Catalytic asymmetric synthesis: Using chiral catalysts to favor the formation of one enantiomer or diastereomer over another.

Starting from a chiral pool: Employing naturally occurring chiral molecules as starting materials.

Furthermore, if the piperidine ring exists in a chair conformation, substituents can adopt either an axial or equatorial position. The relative stereochemistry between multiple substituents (cis/trans) is a critical factor controlled by the reaction mechanism. For many 4-substituted piperidines, the substituent preferentially occupies the equatorial position to minimize steric strain. chemrevlett.com The development of stereoselective methods is crucial as the biological activity of piperidine-containing compounds is often highly dependent on their three-dimensional structure.

Spectroscopic and Structural Elucidation Techniques in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Benzylpiperidin-1-amine, both ¹H and ¹³C NMR studies are critical for assigning the position of atoms and understanding the compound's conformation.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, a ¹H NMR spectrum would be expected to display distinct signals corresponding to the aromatic, benzylic, piperidine (B6355638) ring, and amine protons.

The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region of the spectrum, owing to the deshielding effect of the benzene (B151609) ring's electron cloud. The two benzylic protons, being adjacent to both the aromatic ring and the piperidine structure, would likely present a unique signal. Protons on the piperidine ring itself would produce more complex signals in the aliphatic region of the spectrum, with their exact chemical shifts and splitting patterns being highly dependent on the ring's conformation (e.g., chair conformation) and the relative orientation (axial or equatorial) of the protons. The two protons of the primary amine group attached to the piperidine nitrogen would typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and sample concentration. libretexts.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Aromatic (C₆H₅) | ~7.20 - 7.40 | Multiplet (m) | 5H | Signals for ortho, meta, and para protons may overlap. |

| Benzylic (CH₂) | ~2.50 - 2.70 | Doublet (d) | 2H | Coupled to the proton at the C4 position of the piperidine ring. |

| Piperidine C2-H, C6-H | ~2.80 - 3.20 | Multiplet (m) | 4H | Complex signals due to axial and equatorial positions. |

| Piperidine C3-H, C5-H, C4-H | ~1.50 - 2.00 | Multiplet (m) | 5H | Overlapping signals for the remaining piperidine ring protons. |

Note: The data in this table is predictive and based on established principles of NMR spectroscopy for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, which has the molecular formula C₁₂H₁₈N₂, the spectrum would reveal the carbon skeleton. Due to the molecule's symmetry, fewer than 12 signals would be expected. The two carbons in the C2 and C6 positions of the piperidine ring are chemically equivalent, as are the carbons at the C3 and C5 positions. Similarly, within the phenyl group, pairs of ortho and meta carbons are equivalent.

The carbon atoms of the aromatic ring typically resonate in the 125-140 ppm range. rsc.org The benzylic carbon and the carbons of the piperidine ring would appear in the more upfield, aliphatic region of the spectrum. rsc.org The specific chemical shifts help in confirming the connectivity of the entire carbon framework. Carbons directly attached to the nitrogen atom are deshielded and appear at a lower field compared to other aliphatic carbons. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (ipso-C) | ~140 | Quaternary carbon attached to the benzylic CH₂ group. |

| Aromatic (ortho, meta, para) | ~125 - 130 | Multiple signals expected for the aromatic carbons. |

| Benzylic (CH₂) | ~43 | Carbon of the CH₂ bridge. |

| Piperidine (C2, C6) | ~55 | Carbons adjacent to the N-amine group. |

| Piperidine (C3, C5) | ~30 | Carbons beta to the N-amine group. |

Note: The data in this table is predictive and based on established principles of NMR spectroscopy.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₂H₁₈N₂), the theoretical monoisotopic mass is 190.146998 Da. nih.govguidechem.comnih.gov An HRMS analysis would be expected to yield a measured mass that corresponds to this theoretical value within a very small margin of error (typically <5 ppm), thereby confirming the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like amines. nih.govresearchgate.netscielo.brscispace.com In ESI-MS, this compound would typically be observed as its protonated molecular ion, [M+H]⁺, with an m/z value of approximately 191.15.

Tandem mass spectrometry (MS/MS) experiments on this [M+H]⁺ ion can be performed to induce fragmentation and gain further structural insights. nih.govresearchgate.net A characteristic fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) cation at m/z 91. Other potential fragmentations could involve the cleavage of the N-N bond or the opening of the piperidine ring, providing a fragmentation pattern that serves as a structural fingerprint for the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

The most diagnostic feature would be the absorptions corresponding to the primary amine (-NH₂) group. Primary amines typically show two distinct N-H stretching bands in the region of 3500-3200 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.orgwpmucdn.com An N-H bending (scissoring) vibration is also expected around 1650-1550 cm⁻¹. libretexts.org Other key absorptions would include C-H stretching from the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic piperidine and benzylic groups (typically below 3000 cm⁻¹), as well as C=C stretching bands from the aromatic ring in the 1600-1450 cm⁻¹ region. wpmucdn.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| N-H Stretch | ~3400 and ~3300 | Medium (two bands) | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Aromatic Ring |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong | Piperidine & Benzylic CH₂ |

| N-H Bend (Scissoring) | 1550 - 1650 | Medium to Strong | Primary Amine (-NH₂) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) | Aromatic Ring |

Note: The data in this table is predictive and based on established principles of IR spectroscopy.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

X-ray diffraction (XRD) on single crystals is a definitive method for elucidating the precise atomic arrangement within a crystalline solid. This technique has been successfully applied to derivatives of this compound, providing crucial data on bond lengths, bond angles, and molecular conformation.

Detailed research has been conducted on thiourea (B124793) derivatives synthesized from 4-amino-N-benzylpiperidine, namely 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea (Compound I) and 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea (Compound II). asianpubs.orgresearchgate.net Single-crystal XRD analysis revealed that both compounds crystallize in the monoclinic system with a P2/c space group. researchgate.net

The analysis showed that both molecules adopt a trans-cis configuration concerning the orientation of the phenyl and N-benzylpiperidine groups relative to the sulfur atom of the thione group. asianpubs.orgresearchgate.net This specific conformation is stabilized by intramolecular hydrogen bonds. In both derivatives, an N-H···O hydrogen bond leads to the formation of a pseudo-six-membered ring. asianpubs.orgresearchgate.net Compound I is further stabilized by a C-H···S interaction, forming an additional pseudo-five-membered ring. researchgate.net In the crystal lattice, these molecules are interconnected through a network of intermolecular hydrogen bonds, such as C-H···S and C-H···O, which form a chain-like network in Compound I and a polymeric structure in Compound II. asianpubs.orgresearchgate.net

The crystallographic data for these derivatives are summarized in the table below.

Interactive Table: Crystallographic Data for this compound Derivatives

| Parameter | 1-(1-benzylpiperidine-4-yl)-3-benzoyl thiourea (I) | 1-(1-benzylpiperidine-4-yl)-3-(3-phenylacryloyl)thiourea (II) |

|---|---|---|

| Formula | C₂₀H₂₃N₃OS | C₂₂H₂₅N₃OS |

| Formula Weight | 353.47 | 379.51 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2/c | P2/c |

| a (Å) | 8.857(7) | 31.033(3) |

| b (Å) | 20.392(16) | 5.9352(6) |

| c (Å) | 11.953(9) | 20.0798(14) |

| β (°) | 100.246(3) | 106.066(13) |

| Volume (ų) | 1881.2(6) | 2075(3) |

| Z | 4 | 4 |

| Calculated Density (mg/m³) | 1.248 | 1.215 |

Data sourced from ResearchGate. researchgate.net

Chiroptical Spectroscopy for Conformational Studies and Aggregation Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. vanderbilt.edu These methods, particularly Circular Dichroism (CD), are highly sensitive to the three-dimensional structure of molecules and are powerful tools for determining absolute configuration and studying conformational changes in solution. vanderbilt.edunih.gov

Conformational Studies:

For derivatives of this compound that possess chirality, CD spectroscopy is instrumental in establishing their absolute stereochemistry. Research on optically pure trans-1-benzyl-4-aminopiperidin-3-ols, which are chiral derivatives, demonstrates the utility of this technique. arkat-usa.org The absolute configuration of these amino alcohols was determined by analyzing the CD spectra of their N-salicylidenimino derivatives. arkat-usa.org The analysis of one such derivative revealed three distinct Cotton effects: two negative effects at 322 nm and 250 nm, and a positive effect at 276 nm. arkat-usa.org These effects are characteristic of the salicylidenimino chromophore, and the observation of negative Cotton effects at 322 nm and 250 nm corresponds to a negative sign of chirality, allowing the unambiguous assignment of the (3R,4R) configuration to the molecule. arkat-usa.org

Aggregation Analysis (e.g., β-sheet aggregation):

Circular Dichroism is also a primary technique for monitoring changes in the secondary structure of biomolecules, such as the formation of β-sheet structures, which is a hallmark of amyloid protein aggregation in neurodegenerative diseases. mdpi.com The CD spectrum of a protein in a random coil conformation is distinct from that of a protein with a well-defined secondary structure like an α-helix or a β-sheet. A characteristic minimum at approximately 217 nm in a CD spectrum is indicative of a β-sheet structure. mdpi.com

While the piperidine scaffold is explored for designing inhibitors of amyloid aggregation, specific studies employing CD to analyze the direct effect of this compound or its derivatives on β-sheet aggregation are not widely documented in the reviewed literature. nih.gov However, in such research, CD spectroscopy would be the method of choice. For example, if a derivative were being tested as an inhibitor of amyloid-β peptide aggregation, scientists would use CD to monitor the peptide's secondary structure over time. mdpi.com A successful inhibitor would be expected to prevent or reduce the appearance of the characteristic β-sheet signal at 217 nm in the CD spectrum of the amyloid peptide. mdpi.com This demonstrates the potential application of CD in functional studies of bioactive this compound derivatives.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental in providing a detailed understanding of the electronic structure and reactivity of a molecule at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This method calculates the electron density to determine the energy of the system. For a molecule like 4-Benzylpiperidin-1-amine, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would provide precise bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric properties. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations.

HOMO-LUMO Analysis for Molecular Stability and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, this analysis would help in predicting its reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-deficient regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, the MEP map would highlight the reactive sites, such as the lone pair of electrons on the nitrogen atoms, which are expected to be regions of negative electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stabilization energy associated with these interactions, which are indicative of hyperconjugative and resonance effects. For this compound, NBO analysis would reveal the nature of the chemical bonds and the extent of electron delocalization from the piperidine (B6355638) and amine groups to the benzyl (B1604629) moiety.

Calculation of Quantum Chemical Parameters

Several quantum chemical parameters can be derived from the energies of the frontier molecular orbitals to quantify the global reactivity of a molecule. These include:

Electronegativity (χ): The ability of an atom or molecule to attract electrons.

Hardness (η): A measure of the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Ionization Potential (I): The energy required to remove an electron from a molecule.

These parameters provide a quantitative basis for understanding the chemical behavior of this compound.

| Parameter | Formula |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |

| Hardness (η) | (ELUMO - EHOMO)/2 |

| Softness (S) | 1/η |

| Ionization Potential (I) | -EHOMO |

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound. Molecular dynamics (MD) simulations, for example, can be used to study the conformational flexibility of the molecule over time and in different solvent environments. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. This information is valuable for understanding how the molecule might interact with biological targets, such as proteins or enzymes.

While specific data for this compound is not available, the application of these computational methods to its derivatives has been instrumental in fields like medicinal chemistry for the rational design of new therapeutic agents.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on 4-benzylpiperidine (B145979) derivatives have utilized this method to elucidate interactions with various biological targets, primarily enzymes and receptors implicated in neurodegenerative diseases.

Research has shown that N'-(4-benzylpiperidin-1-yl)alkylamine derivatives are potent inhibitors of cholinesterases, key enzymes in the pathology of Alzheimer's disease. nih.gov Docking studies revealed that these compounds can bind simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov For instance, the N-benzyl piperidine moiety of one derivative was found to interact with key residues at the CAS of AChE, such as Trp 86, His 447, and Tyr 341, through hydrophobic π–π interactions. doi.org Similarly, another study highlighted significant hydrogen bonding between the carbonyl group of a benzamide (B126) derivative and the amino acid Tyrosine 121 in the AChE active site. researchgate.net

In the context of Alzheimer's, these derivatives have also been docked against the amyloid-beta (Aβ) peptide. rsc.org These studies suggest that the compounds can potentially bind to Aβ, thereby inhibiting its toxic conformational changes. rsc.org

Further docking analyses have been conducted on other targets. A study on a triazine derivative of 4-benzylpiperidine showed strong binding affinities for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with docking scores of -7.544 kcal/mol and -9.054 kcal/mol, respectively. researchgate.net This indicates a potentially stronger interaction with BChE. researchgate.net Other investigations have explored the interactions of phenyl piperidine derivatives with the Neurokinin 1 receptor (NK1R) and the serotonin (B10506) transporter (SERT), identifying crucial amino acid interactions within the active sites of these targets. nih.gov

Table 1: Summary of Molecular Docking Findings for 4-Benzylpiperidine Derivatives

| Derivative Class | Target Protein(s) | Key Interacting Residues / Findings | Binding Affinity (kcal/mol) |

|---|---|---|---|

| N'-(4-benzylpiperidin-1-yl)alkylamines | Acetylcholinesterase (AChE) | Binds to both Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). nih.gov | Not Specified |

| Benzylamino Benzamides | Human AChE & BChE | N-benzyl piperidine moiety interacts with Trp 86, His 447, Tyr 341 via π–π stacking. doi.org | Not Specified |

| 4-Benzamido-N-(1-benzylpiperidin-4-yl) benzamides | Acetylcholinesterase (AChE) | Hydrogen bonding with Tyrosine 121. researchgate.net | Not Specified |

| N′-(4-benzylpiperidin-1-yl)alkylamines | Amyloid-Beta (Aβ) | Potential to bind and inhibit toxic conformation. rsc.org | Not Specified |

| 6-((4-benzylpiperidin-1-yl)methyl)-1,3,5-triazine | Acetylcholinesterase (AChE) | - | -7.544 researchgate.net |

| 6-((4-benzylpiperidin-1-yl)methyl)-1,3,5-triazine | Butyrylcholinesterase (BChE) | - | -9.054 researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of protein-ligand complexes over time. For derivatives of 4-benzylpiperidine, MD simulations have been employed to validate the stability of interactions predicted by molecular docking.

In studies related to Alzheimer's disease, MD simulations have supported the hypothesis that N′-(4-benzylpiperidin-1-yl)alkylamine derivatives can stabilize the native α-helical structure of the Aβ peptide, potentially preventing its aggregation into toxic β-sheets. rsc.org

Simulations performed on a triazine derivative complexed with AChE and BChE confirmed the stability of the ligand's binding within the active sites of these enzymes. researchgate.net The results of these simulations demonstrated a robust binding ability and helped to preserve the crucial molecular interactions and structural integrity of the protein-ligand complexes identified through docking. researchgate.net These findings are critical for confirming that the docked conformation is not a transient state but a stable and energetically favorable interaction.

Table 2: Molecular Dynamics Simulation Insights

| Derivative System | Simulation Focus | Key Outcome |

|---|---|---|

| N′-(4-benzylpiperidin-1-yl)alkylamine - Aβ Peptide | Interaction Dynamics | Stabilized the α-helical content of Aβ₁₋₄₂. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 4-benzylpiperidine, QSAR models have been developed to identify the key physicochemical properties that govern their potency as antagonists for targets like the CCR5 receptor.

Linear Free Energy Related (LFER) Models (e.g., Hansch analysis)

The Hansch analysis, a classic LFER model, has been applied to a series of 3-(4-benzylpiperidin-1-yl)propylamine congeners to understand their CCR5 receptor binding affinity. nih.govacs.org This approach seeks to correlate the biological activity with physicochemical parameters representing hydrophobicity, electronic effects, and steric properties. slideshare.net The analysis for the benzylpiperidine derivatives explored the importance of lipophilicity and the presence of electron-donating substituents for enhancing binding affinity to the CCR5 receptor. nih.govacs.org

Correlation with Physicochemical Descriptors

To build robust QSAR models, various physicochemical descriptors are used as predictor variables. For the 3-(4-benzylpiperidin-1-yl)propylamine series, these included:

Hydrophobicity: The partition coefficient (π) was used to quantify the lipophilicity of substituents. nih.govacs.org

Electronic Parameters: The Hammett sigma (σ) constant was used to describe the electron-donating or electron-withdrawing nature of substituents on the phenyl ring. nih.govacs.org

Steric Parameters: Molar refractivity and STERIMOL values were employed to account for the size and shape of the substituents. nih.govacs.org

More advanced 3D-QSAR analyses introduced other descriptors. It was found that a high relative negative charge (RNCG) on substituents increased binding affinity. nih.gov Conversely, an increase in the relative negative charge surface area (RNCS) was detrimental to activity. nih.gov Other influential descriptors included the van der Waals area and fractional charged partial surface area (JursFPSA_2), where higher values were conducive to better binding affinity. nih.govacs.org

Factor Analysis and Principal Component Methods in QSAR

To handle the large number of descriptors generated for a set of molecules and to reduce the dimensionality of the data, statistical methods like Factor Analysis (FA) and Principal Component Regression (PCR) are used. In QSAR studies of piperidine derivatives as CCR5 antagonists, factor analysis followed by multiple linear regression (FA-MLR) was employed. nih.govtandfonline.com This method helped in developing a statistically significant QSAR model using topological and structural parameters. nih.govtandfonline.com Similarly, in a study on phenyl piperidine derivatives as dual NK1R antagonists and SERT inhibitors, FA-MLR and PCR were among the chemometric methods used to relate the structural features of the compounds to their biological activities. nih.gov These methods help in identifying the most relevant descriptors and reducing the risk of chance correlations in the resulting QSAR models.

Mechanistic Studies of Biological Interactions Non Clinical

Enzyme Inhibition Mechanism Investigations

The 4-benzylpiperidine (B145979) scaffold has been explored as a core structure for the development of inhibitors targeting several key enzymes implicated in different pathological processes.

Derivatives of the N-benzylpiperidine structure have been rationally designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease.

A study focused on designing multitarget-directed agents based on the structure of donepezil (B133215) led to the synthesis of new N-benzyl-piperidine derivatives. nih.gov In this series, derivative 4a was identified as the most potent inhibitor of both AChE and BuChE, with IC50 values of 2.08 µM and 7.41 µM, respectively. nih.gov This activity was corroborated by in silico modeling, which predicted favorable interactions with key residues in both enzymes. nih.gov

In another series of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, several compounds demonstrated potent inhibition of both cholinesterases. Specifically, compounds 15b and 15j showed submicromolar inhibitory concentrations. For instance, 15b had an IC50 value of 0.39 µM against AChE from electric eel (eeAChE). nih.gov

Furthermore, a family of 1,2,4-thiadiazolidinone derivatives incorporating the N-benzylpiperidine fragment was synthesized and tested. nih.gov Some compounds in this series were found to be as potent as the reference drug tacrine (B349632) in their AChE inhibitory activity. nih.gov

The inhibitory activities of selected benzylpiperidine derivatives are summarized below.

Table 1: Cholinesterase Inhibitory Activity of 4-Benzylpiperidine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| Derivative 4a | AChE | 2.08 | nih.gov |

| Derivative 4a | BuChE | 7.41 | nih.gov |

| Compound 15b | eeAChE | 0.39 | nih.gov |

| Compound 15b | eqBChE | 0.66 | nih.gov |

| Compound 15j | eeAChE | 0.39 | nih.gov |

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; eeAChE: Electric eel AChE; eqBChE: Equine BChE.

Beta-secretase 1 (BACE1) is a primary therapeutic target in Alzheimer's disease, as it is a key enzyme in the production of amyloid-β (Aβ) peptides. Computational and molecular design studies have identified the benzylpiperidine scaffold as a promising base for BACE1 inhibitors. Research has shown that 4-amino-benzylpiperidines bearing a phenoxyacetamide side chain are particularly potent BACE1 inhibitors. asco.org The design of these inhibitors focuses on creating molecules that can effectively interact with the large active site of the BACE1 enzyme. asco.org

A review of the scientific literature did not yield specific studies on the interaction of 4-benzylpiperidine-1-amine or its direct derivatives with Poly (ADP-ribose) Polymerase (PARP) enzymes. Research on PARP inhibitors has primarily focused on other chemical scaffolds, such as benzamides, phthalazinones, and benzimidazoles, which have been developed to target the NAD+ binding site of the enzyme. frontiersin.orged.ac.uk

Based on available scientific literature, there is no specific research detailing the investigation of 4-benzylpiperidine-1-amine or its derivatives as inhibitors of the Janus Kinase (JAK) family of enzymes. The development of JAK inhibitors has centered on other structural motifs, such as substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines, designed to be ATP-competitive. mdpi.com

Receptor Ligand Binding and Modulation Studies

The 4-benzylpiperidine structure is a recognized pharmacophore for targeting specific central nervous system receptors, particularly sigma receptors.

The 4-benzylpiperidine motif is a well-established scaffold for ligands with high affinity for sigma receptors (σR). nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on a series of 1-aralkyl-4-benzylpiperidine derivatives to probe their binding to σ1 and σ2 receptor subtypes.

These studies have shown that modifications to the aralkyl moiety can significantly alter both the affinity and the selectivity for σ1 versus σ2 receptors. For example, certain 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines, which contain the core benzylpiperidine element, have been identified as highly potent and selective ligands for the σ1 receptor. nih.gov One such derivative, compound 8a (a 4-(α-(4-fluorophenyl)hydroxymethyl)piperidine), exhibited a high affinity for the σ1 receptor with a Ki value of 1.41 nM and a selectivity ratio (Ki σ2/σ1) of over 600. nih.gov

In another study, the radiolabeled compound [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was synthesized and shown to possess high affinity for both σ1 and σ2 receptor subtypes, with a Ki of 4.6 nM in competition binding studies using haloperidol (B65202) in MCF-7 breast cancer cells. nih.gov

Table 2: Sigma Receptor Binding Affinity of 4-Benzylpiperidine Derivatives

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) | Source |

|---|---|---|---|---|

| Compound 8a | σ1 | 1.41 | >606 | nih.gov |

| Compound 7a | σ1 | 2.96 | 75 | nih.gov |

| Compound 7c | σ1 | 5.98 | 93 | nih.gov |

Ki: Inhibition constant, a measure of binding affinity.

Muscarinic Receptor 4 (M4) Antagonism Research

Research into the interaction of 4-benzylpiperidine derivatives with muscarinic receptors has shown varied affinities across the different subtypes (M1-M5). While some studies have synthesized and evaluated 1-substituted-4-piperidyl benzhydrylcarbamate derivatives, showing higher affinities for M1 and M3 receptors, specific research targeting the M4 receptor has also been conducted. nih.gov A patent has disclosed a series of N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives as antagonists of the muscarinic acetylcholine (B1216132) receptor M4 (mAChR M4). google.com This highlights a specific line of inquiry into the potential for this chemical class to modulate the M4 receptor, which is predominantly expressed in the striatum and is involved in the regulation of basal ganglia motor function. google.com Further investigations into 4-amino-piperidine based molecules have also focused on M3 and M2 receptor selectivity, indicating a broad interest in this scaffold for targeting muscarinic receptors. researchgate.netnih.gov

CCR5 Receptor Antagonism Research

The 4-benzylpiperidine moiety is a key structural component in the exploration of C-C chemokine receptor type 5 (CCR5) antagonists, which are of significant interest for their potential as anti-HIV-1 agents. In one study, structure-activity relationship (SAR) explorations led to the discovery of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylurea, a compound that demonstrated a markedly improved binding affinity for the CCR5 receptor compared to its lead compound. nih.gov

Further modifications to this structure yielded important insights:

Substitutions on the N'-phenyl ring: The addition of chloro (4-Cl) or methyl (4-Me) groups on the N'-phenyl ring was found to further enhance the binding affinity. nih.gov

Substitutions on the 4-benzylpiperidine moiety: Introducing polar substituents onto the phenyl ring of the 4-benzylpiperidine group increased the inhibitory activity against HIV-1 envelope-mediated membrane fusion. This suggests that such polar groups can effectively interfere with the viral entry process. nih.gov

Quantitative structure-activity relationship (QSAR) analyses of 3-(4-benzylpiperidin-1-yl)propylamine derivatives have also been performed to understand the physicochemical properties that govern their binding affinity. These studies highlighted the importance of lipophilicity and electron-donating substituents for effective receptor binding. nih.gov

Serotonin (B10506) Receptor Interaction Studies

Derivatives of 4-benzylpiperidine have been extensively studied for their interaction with monoamine transporters, particularly the serotonin transporter (SERT). A comprehensive study involving 24 synthetic 4-benzylpiperidine carboxamides characterized their structure-activity relationships for inhibiting the reuptake of serotonin, norepinephrine, and dopamine (B1211576). nih.govkoreascience.kr

Key findings from this research include:

Influence of Aromatic Ring Substituents: The nature of the aromatic substituent at the R1 position significantly dictates the selectivity. Compounds featuring a biphenyl (B1667301) group showed strong inhibition of SERT, whereas those with a diphenyl substitution had very weak activity. nih.gov Derivatives with a 2-naphthyl ring generally exhibited a higher degree of inhibition on SERT compared to those with a 1-naphthyl ring. nih.govkoreascience.kr

Linker Length: The number of carbons in the linker region between the amine and the 4-benzylpiperidine core was found to be critical for shifting selectivity. Compounds with a two-carbon linker showed much higher potency for dopamine transporter (DAT) inhibition, thereby converting serotonin-norepinephrine reuptake inhibitors (SNRIs) into triple reuptake inhibitors (TRIs). nih.gov

Docking Simulations: Computational docking studies indicated that these compounds bind within a pocket formed by transmembrane domains (TM) 1, 3, and 6 of the transporters. nih.govkoreascience.kr

The inhibitory activities of selected 4-benzylpiperidine carboxamides on the serotonin transporter are detailed in the table below.

Protein Aggregation and Fibril Formation Inhibition

The potential for chemical compounds to interfere with the pathological aggregation of proteins is a key area of non-clinical research, particularly for neurodegenerative conditions like Alzheimer's disease.

Amyloid-beta (Aβ) Fibrillogenesis Inhibition (e.g., prevention of β-sheet aggregation)

A study focused on the development of novel anti-Alzheimer's disease agents specifically designed and synthesized new benzylpiperidinyl ether derivatives to act as inhibitors of beta-amyloid (Aβ) aggregation. koreascience.krkoreascience.kr The inhibitory effects of these synthesized compounds on the fibrillogenesis of Aβ1-42 were evaluated in vitro using the Thioflavin T (ThT) fluorescence assay, which measures the formation of β-sheet-rich amyloid fibrils. koreascience.kr

Several of the synthesized compounds demonstrated effective inhibition of Aβ aggregation, with IC50 values in the micromolar range. koreascience.krkoreascience.kr

The table below summarizes the inhibitory activity of the most effective benzylpiperidinyl ether derivatives.

Among the compounds tested, 4-[4-(benzyloxy)piperidino]butyl-4-chlorobenzoate (B10843962) (compound 8) was identified as the most effective inhibitor, with an IC50 of 65.4 µM. koreascience.kr

Interference with Peptide Nucleation Processes

Based on the available scientific literature from the conducted searches, there is no specific research detailing the mechanistic action of 4-Benzylpiperidin-1-amine or its direct derivatives on the interference with peptide nucleation processes during amyloid-beta fibrillogenesis.

Stabilization of Protein Secondary Structure (e.g., α-helical content of Aβ)

Based on the conducted searches of scientific literature, specific studies on the ability of this compound or its derivatives to stabilize the secondary structure of proteins, such as maintaining the α-helical content of amyloid-beta to prevent aggregation, have not been reported.

Applications in Research and Development

Role as Versatile Chemical Building Blocks in Organic Synthesis

The 4-benzylpiperidine (B145979) framework serves as a versatile foundational structure, or building block, in the synthesis of more complex molecules. researchgate.net Its inherent structural features are amenable to a wide range of chemical modifications, allowing for the creation of diverse libraries of compounds. Researchers utilize this scaffold to systematically alter different parts of the molecule, a process that is fundamental to establishing structure-activity relationships (SAR). This systematic modification is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of new chemical entities. The adaptability of the 4-benzylpiperidine core has facilitated its use in the development of compounds targeting a variety of biological targets. researchgate.netnih.gov

Development of Biochemical Probes for Enzyme and Receptor Studies

Derivatives of 4-benzylpiperidine have been instrumental in the development of selective ligands for receptor studies, which can be classified as biochemical probes. nih.gov A notable area of this research is the synthesis of ligands targeting sigma receptors (σRs), which are implicated in numerous neurological disorders. nih.gov For instance, a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives were synthesized and found to have a high affinity for σ1 receptors. researchgate.net Specifically, the unsubstituted version of this compound exhibited a high affinity and selectivity for σ1 receptors, with Ki values of 3.90 nM for σ1 and 240 nM for σ2 receptors. researchgate.net Such selective ligands are invaluable tools for elucidating the physiological and pathological roles of these receptors.

Preclinical Research on Neurological Disorder Pathogenesis Modulation

The 4-benzylpiperidine scaffold has been a focal point in the preclinical investigation of treatments for a range of neurological disorders.

In the context of Alzheimer's disease, a multi-faceted neurodegenerative disorder, the development of multi-target-directed ligands (MTDLs) is a promising therapeutic strategy. Derivatives of 4-benzylpiperidine have been at the forefront of this research. These compounds are often designed to simultaneously modulate several key pathological pathways in Alzheimer's disease, such as inhibiting cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and preventing the aggregation of amyloid-beta (Aβ) peptides. For example, certain benzylpiperidine derivatives have demonstrated the ability to inhibit AChE-mediated Aβ fibrillogenesis. nih.gov In vivo studies using scopolamine-induced amnesia models in mice have shown that these compounds can ameliorate memory deficits. researchgate.net

| Compound | Target | Activity (IC50/Ki) |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Sigma-1 Receptor | 3.90 nM (Ki) |

| 2-fluoro-substituted analogue | Sigma-1 Receptor | 3.56 nM (Ki) |

| Compound 15b | eeAChE | 0.39 µM (IC50) |

| Compound 15j | eqBChE | 0.16 µM (IC50) |

Derivatives of 4-benzylpiperidine have also been investigated for their potential in treating neuropathic pain. The mechanism of action often involves the modulation of sigma-1 receptors (σ1R). nih.gov For example, the compound 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile has been shown to produce a significant antiallodynic effect in a capsaicin-induced model of mechanical allodynia through σ1R antagonism. nih.gov In animal models of neuropathy, administration of this compound fully reversed mechanical allodynia. nih.gov Another study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile as a potent dual-target agent against acetylcholinesterase (IC50 = 13 nM) and butyrylcholinesterase (IC50 = 3.1 µM), with a high affinity for the σ1R (Ki = 1.45 nM). nih.gov

The research into 4-benzylpiperidine derivatives for Alzheimer's disease directly addresses their potential in mitigating cognitive deficits. The Morris water maze test, a common behavioral assay to assess spatial learning and memory, has been used to confirm the memory-enhancing effects of these compounds in scopolamine-induced mouse models. researchgate.net The ability of these molecules to reverse cognitive impairments in preclinical models underscores their therapeutic potential for conditions characterized by cognitive decline. researchgate.net

Investigation in Anti-Cancer Research (e.g., PARP inhibition)

The 4-benzylpiperidine scaffold has also been explored in the realm of anti-cancer research. While direct inhibition of Poly(ADP-ribose) polymerase (PARP) by 4-Benzylpiperidin-1-amine itself is not extensively documented, the broader class of piperidine-based derivatives has been the subject of research for developing potent PARP-1 inhibitors. nih.gov A series of novel piperidine-based benzamide (B126) derivatives were designed and synthesized, with some compounds showing potent antiproliferative effects against cancer cell lines and excellent inhibitory activity against PARP-1, with IC50 values in the nanomolar range. nih.gov

Furthermore, derivatives incorporating the 4-benzylpiperidine moiety have demonstrated cytotoxic effects against various cancer cell lines. For instance, a 4-benzylpiperidine derivative of benzimidazole (B57391) was found to inhibit aromatase and display cytotoxic effects against breast and lung cancer cells with IC50 values of 0.024 and 0.071 μmol/L, respectively. mdpi.com Another study showed that replacing a piperazine (B1678402) nucleus with 4-benzylpiperidine in a series of 1,3,4-thiadiazole (B1197879) compounds resulted in the highest potency against the MCF-7 breast cancer cell line (IC50 = 2.32 μM). researchgate.net Additionally, a series of N-benzylpiperidin-4-one oximes were synthesized, with one derivative showing the most potent in vitro cytotoxicity against human cervical carcinoma (HeLa) cells with an IC50 of 13.88 μM.

| Compound Derivative Class | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Piperidine-based benzamide (6a) | MDA-MB-436 | 8.56 µM |

| Piperidine-based benzamide (15d) | MDA-MB-436 | 6.99 µM |

| 4-benzylpiperidine benzimidazole derivative | Breast Cancer | 0.024 µmol/L |

| 4-benzylpiperidine benzimidazole derivative | Lung Cancer | 0.071 µmol/L |

| 1,3,4-thiadiazole with 4-benzylpiperidine | MCF-7 | 2.32 µM |

| N-benzylpiperidin-4-one oxime | HeLa | 13.88 µM |

Exploration as Anti-Infective Agents (e.g., Antituberculosis research)

The piperidine (B6355638) scaffold is a recognized privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic activities, including as anti-infective agents. Research into 4-aminopiperidine (B84694) derivatives, which are structural isomers of the titular compound, has shown potential for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

In one study, a series of 4-aminopiperidine compounds were systematically evaluated to define the structure-activity relationships that influence their potency against the virulent H37Rv strain of M. tuberculosis. The research explored a variety of substitutions at both the N-1 and C-4 positions of the piperidine ring. While many derivatives showed limited activity, certain structural modifications led to compounds with measurable inhibitory effects. For instance, the N-benzyl derivative demonstrated some activity, achieving over 70% inhibition of mycobacterial growth at a concentration of 20 μM. nih.gov The most active compound identified in this particular series featured a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine group at the C-4 position, exhibiting a Minimum Inhibitory Concentration (MIC) of 10 μM. nih.gov

These findings, while highlighting the challenges in optimizing this particular scaffold, underscore the potential of 4-benzylpiperidine derivatives as a starting point for the development of new antitubercular agents. The data suggests that specific, and often complex, substitutions are necessary to achieve significant potency.

| Compound | Substituent at N-1 | Substituent at C-4 | MIC (μM) | Reference |

|---|---|---|---|---|

| 1 | Norbornenylmethyl | N-benzyl-N-phenethylamine | 10 | nih.gov |

| 2 | Benzyl (B1604629) | Amine | >20 (>70% inhibition at 20 µM) | nih.gov |

Materials Science Research (e.g., Non-Linear Optical materials)

In the field of materials science, organic compounds with specific molecular structures are sought for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics, including frequency doubling of laser light and optical data storage. The incorporation of a piperidine ring into larger molecular frameworks has been explored as a strategy for creating new NLO materials.

Research has been conducted on piperidine derivatives for their second harmonic generation (SHG) capabilities. One such example is the compound N-[(1-benzoylpiperidine-4-yl) methyl]benzamide (BPMB). nih.gov This molecule was synthesized, and its single crystals were grown using a slow evaporation technique. ijert.org The resulting crystals were optically transparent and characterized for their NLO properties.

The key feature of promising NLO materials is their ability to crystallize in a non-centrosymmetric space group. The structural analysis of BPMB confirmed that it crystallizes in the monoclinic system with the space group P21/n. ijert.org The SHG efficiency of the BPMB crystal was measured and found to be 3.5 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used standard inorganic NLO material. Current time information in Edmonton, CA. This enhanced efficiency highlights the potential of incorporating piperidine derivatives into the design of new, highly effective organic NLO materials. The study also noted the material's good crystallinity and excellent light transmittance in the visible region of the spectrum. ijert.org

| Compound | Full Name | Crystal System | Space Group | Relative SHG Efficiency (vs. KDP) | Reference |

|---|---|---|---|---|---|

| BPMB | N-[(1-benzoylpiperidine-4-yl) methyl]benzamide | Monoclinic | P21/n | 3.5 | ijert.orgCurrent time information in Edmonton, CA. |

Corrosion Inhibition Research (e.g., related oxime derivatives)

The protection of metals from corrosion is a significant industrial challenge, particularly in acidic environments. Organic compounds containing heteroatoms like nitrogen and oxygen are widely studied as corrosion inhibitors because they can adsorb onto the metal surface and form a protective layer. Derivatives of the benzylpiperidine scaffold, specifically oximes, have been investigated for this purpose.

A notable example is N-benzylpiperidine-4-one oxime, which has been studied as a corrosion inhibitor for mild steel in a 1 M hydrochloric acid (HCl) medium. primescholars.comresearchgate.net This compound can be synthesized by the reaction of N-benzylpiperidine-4-one with hydroxylamine (B1172632) hydrochloride in the presence of sodium acetate. primescholars.com The resulting oxime possesses the necessary structural features—heteroatoms and aromatic rings—that facilitate its adsorption onto the metal surface.

The effectiveness of N-benzylpiperidine-4-one oxime has been evaluated through both experimental methods, such as weight loss measurements, and theoretical approaches using quantum chemical calculations. primescholars.comprimescholars.com Quantum chemical studies, employing methods like the semi-empirical PM6 method, are used to correlate the molecular structure of the inhibitor with its protective efficiency. researchgate.netprimescholars.com Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ) are calculated to understand the inhibitor's adsorption mechanism. A higher EHOMO value is generally associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. primescholars.com

| Parameter | Symbol | Calculated Value | Reference |

|---|---|---|---|

| Energy of HOMO | EHOMO | -9.11 eV | primescholars.com |

| Energy of LUMO | ELUMO | -0.08 eV | primescholars.com |

| Energy Gap | ΔE (ELUMO - EHOMO) | 9.03 eV | primescholars.com |

| Dipole Moment | μ | 2.11 Debye | primescholars.com |

| Ionization Potential | I | 9.11 eV | primescholars.com |

| Electron Affinity | A | 0.08 eV | primescholars.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives with Enhanced Biological Activity Profiles

One of the most explored areas is the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease (AD). nih.gov Research has shown that derivatives of N'- (4-benzylpiperidin-1-yl)alkylamine can act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, certain synthesized derivatives demonstrated inhibitory concentrations (IC50) in the low-nanomolar range, surpassing the potency of the reference drug, donepezil (B133215). nih.gov Specifically, compounds bearing methoxy (B1213986) and hydroxy groups also showed significant oxygen radical absorbance capacity, adding a valuable antioxidant dimension to their profile. nih.gov

Another study focused on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, identifying derivatives with submicromolar IC50 values against both AChE and BuChE. nih.gov These compounds also exhibited neuroprotective effects against oxidative stress in cellular models. nih.gov The structure-activity relationship (SAR) studies reveal that the N-benzylpiperidine moiety often interacts with the catalytic active site (CAS) of AChE, while other parts of the molecule can bind to the peripheral anionic site (PAS), leading to a dual-binding mechanism that enhances inhibition. nih.gov

Beyond neurodegenerative diseases, novel 4-aminopiperidine (B84694) derivatives have been synthesized and evaluated for their antifungal properties. mdpi.com Inspired by established antifungal agents like fenpropidin, researchers developed a library of compounds, identifying 1-benzyl-N-dodecylpiperidin-4-amine as a particularly promising candidate with significant in vitro activity against various Candida and Aspergillus species. mdpi.com The mechanism is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. mdpi.com

The scaffold has also been investigated for its antiproliferative properties through the development of σ1 receptor ligands. nih.gov A series of novel ligands with a 4-(2-aminoethyl)piperidine scaffold were prepared, demonstrating that the piperidine (B6355638) ring allows for the modulation of σ1 affinity and selectivity, which are important for developing potential anticancer agents. nih.gov

| Compound/Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| N'-(4-benzylpiperidin-1-yl)alkylamine derivatives (e.g., 5k) | Acetylcholinesterase (AChE) | Potent inhibition with IC50 value of 2.13 nM; highly selective for AChE. | nih.gov |

| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (e.g., 15b, 15j) | AChE and Butyrylcholinesterase (BChE) | Submicromolar IC50 values (15b, AChE IC50 = 0.39 µM; 15j, BChE IC50 = 0.16 µM). | nih.gov |

| 1-benzyl-N-dodecylpiperidin-4-amine | Fungal Ergosterol Biosynthesis | Promising antifungal activity against Candida spp. and Aspergillus spp. | mdpi.com |

| 4-(2-aminoethyl)piperidine derivatives | Sigma-1 (σ1) Receptor | High σ1 receptor affinity and antiproliferative properties in human tumor cell lines. | nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for accelerating the discovery and optimization of 4-benzylpiperidine-based compounds. Molecular docking, a key computational technique, is widely used to predict the binding modes of these derivatives with their target proteins, providing insights that guide rational drug design. nih.govnih.gov

For example, docking studies on cholinesterase inhibitors have helped elucidate how the N-benzylpiperidine moiety fits into the active site gorge of the enzyme. nih.gov These models have shown that the benzyl (B1604629) ring can form critical π–π stacking interactions with key amino acid residues like tryptophan (Trp86) in the CAS, while other parts of the molecule interact with residues in the PAS, such as Trp286 and Tyr341. nih.gov This computational insight allows for the prospective design of new derivatives with improved binding affinity.

Similarly, in the development of σ1 receptor ligands for neuropathic pain, molecular docking was used to understand the orientation of N-benzylpiperidine systems within the receptor's active site. nih.gov The models indicated that key amino acids, such as Asp29 and Glu73, were involved in stabilizing the compounds, and that the benzyl moiety participated in π–anion interactions. nih.gov

Beyond docking, more advanced computational methods like Density Functional Theory (DFT) are being employed to study the structural and electronic properties of these molecules. nih.gov These theoretical calculations can predict parameters that correlate with experimental findings from techniques like IR, UV-Vis, and NMR spectroscopy. nih.gov Furthermore, in silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of new compounds, helping to identify candidates with favorable drug-like properties early in the development process. nih.gov This integrated approach, combining theoretical predictions with empirical validation, streamlines the path from initial concept to a promising lead compound.

| Methodology | Application in 4-Benzylpiperidine Research | Key Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of derivatives with cholinesterases and σ receptors. | Identifies key amino acid interactions (e.g., π–π stacking, hydrogen bonds) and guides SAR studies. | nih.govnih.govnih.gov |

| Density Functional Theory (DFT) | Calculating theoretical structural and electronic properties. | Correlates theoretical data with experimental spectroscopic results (IR, NMR) for structural confirmation. | nih.gov |

| In Silico ADME Prediction | Evaluating drug-likeness and pharmacokinetic properties. | Early identification of compounds with potentially good oral absorption and metabolic stability. | nih.gov |

| Spectroscopy (NMR, IR, Mass) | Experimental characterization and structural elucidation of synthesized derivatives. | Confirms the chemical structure and purity of novel compounds. | nih.govresearchgate.net |

Diversification of Research Applications Beyond Current Scope

While much of the research on 4-benzylpiperidine derivatives has concentrated on cholinesterase inhibition, the scaffold's versatility suggests a broad potential for other therapeutic applications that remain underexplored. The foundational structure acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine, which could be leveraged for developing treatments for other central nervous system disorders. wikipedia.org

The demonstrated activity of certain derivatives as muscarinic receptor antagonists opens avenues for treating conditions such as overactive bladder or irritable bowel syndrome. google.com Specifically, substituted 4-amino-1-benzylpiperidine (B41602) compounds have shown potent and selective inhibition of the M2 receptor subtype relative to the M3 subtype, a desirable profile for minimizing side effects. google.com

The role of the N-benzylpiperidine motif in targeting σ1 and σ2 receptors could be expanded beyond cancer to address neuropathic pain, where σ1 receptor antagonists have shown promise in reducing sensory hypersensitivity. nih.gov The ability to modulate the linker between the benzylpiperidine moiety and another pharmacophore allows for fine-tuning of affinity for these receptors. nih.gov

Furthermore, the discovery of potent antifungal activity suggests that the 4-benzylpiperidine scaffold could be a valuable starting point for developing new classes of anti-infective agents, potentially overcoming resistance to existing drugs. mdpi.com The antimicrobial potential has also been noted, with some N-benzyl piperidine-4-one derivatives showing potent activity against fungi like Aspergillus niger and bacteria such as Escherichia coli. researchgate.net Given the pressing need for new antimicrobial agents, this represents a significant area for future investigation. Exploring the utility of these compounds as menin inhibitors for specific types of leukemia also presents a promising frontier in oncology research. chemicalbook.com

Q & A

Q. What are the key structural and functional properties of 4-Benzylpiperidin-1-amine?

this compound (C₁₂H₁₈N₂, molecular weight 190.29 g/mol) consists of a piperidine ring with a benzyl group at the 1-position and an amine group at the 4-position. The benzyl moiety enhances lipophilicity, influencing membrane permeability, while the secondary amine enables hydrogen bonding and protonation under physiological conditions, critical for receptor interactions . Key identifiers include CAS 50541-93-0 and InChI Key YUBDLZGUSSWQSS-UHFFFAOYSA-N.

Q. What are standard synthetic routes for this compound?

A common method involves alkylation of piperidin-4-amine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). For example, 1-benzyl-4-aminopiperidine derivatives are synthesized via nucleophilic substitution, with yields optimized by controlling temperature (0–25°C) and stoichiometry . Purification typically employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization.

Q. What safety protocols are recommended for handling this compound?

While acute toxicity data are limited, standard precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- First Aid: Flush eyes with water for 15 minutes (if exposed); wash skin with soap and water. Contaminated clothing must be removed immediately .

- Storage: In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound derivatives?

Contradictions in toxicity profiles (e.g., acute vs. chronic effects) require:

- Dose-Response Studies: Assess LD₅₀ in in vivo models (e.g., rodents) and compare with in vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells).

- Metabolite Analysis: Use LC-MS/MS to identify reactive intermediates that may explain discrepancies between parent compound and metabolite toxicity .

Q. What analytical techniques validate the purity and structure of this compound derivatives?

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., benzyl substitution at N1 vs. C3). For example, the benzyl CH₂ group typically appears at δ 3.5–4.0 ppm in ¹H NMR .

- HRMS: Exact mass determination (e.g., m/z 190.146999 for [M+H]⁺) ensures molecular formula accuracy .

- HPLC-PDA: Purity ≥97% is verified using a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) .

Q. How can the piperidine ring be functionalized to modulate biological activity?

- N-Alkylation: Introduce ethyl or methyl groups at the 1-position to alter steric effects (e.g., 1-ethyl-N-phenyl derivatives enhance receptor selectivity) .

- Acylation: Convert the 4-amine to an amide (e.g., 4-acetamido derivatives) to improve metabolic stability.

- Oxidation: Generate N-oxide derivatives to study redox-dependent activity .

Q. What experimental designs address low solubility of this compound in aqueous buffers?

- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- pH Adjustment: Protonate the amine (pKa ~9.5) by dissolving in HCl (pH 2–3) to enhance aqueous solubility.

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (e.g., 150–200 nm diameter) for sustained release .

Q. How do structural analogs of this compound compare in receptor-binding assays?

Substitution patterns significantly impact activity:

- Benzyl vs. Phenyl: Benzyl groups improve affinity for σ receptors but reduce selectivity over dopamine receptors.

- 4-Amino vs. 4-Hydroxy: The 4-amine enhances binding to opioid receptors (Ki ≤ 50 nM) compared to hydroxylated analogs .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting SAR data across studies?

- Meta-Analysis: Pool data from multiple studies (e.g., ChEMBL, PubChem) and apply multivariate regression to identify confounding variables (e.g., assay pH, cell line).

- Free-Energy Perturbation (FEP): Computational modeling predicts binding affinities for unresolved targets, reducing experimental ambiguity .

Q. What methodologies optimize lead compound selection from this compound derivatives?

- ADMET Profiling: Prioritize compounds with LogP 2–3, polar surface area ≤60 Ų, and CYP450 inhibition <50%.

- SPR Biosensing: Measure real-time binding kinetics (ka/kd) to eliminate false positives from fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.